3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol is an organic compound that features a benzo-dioxin moiety fused with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Benzo-dioxin Ring: The benzo-dioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Alkylation: The benzo-dioxin intermediate is then subjected to alkylation using a suitable alkyl halide to introduce the 2-methylpropan-1-ol group.
Reduction: The final step involves the reduction of the intermediate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Pharmaceuticals: Explored for its potential use in the development of new drugs.
Diagnostics: Utilized in the development of diagnostic agents.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Polymers: Incorporated into polymer structures to enhance their properties.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-2-ol: Similar structure but with a different hydroxyl group position.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Structural Features: The unique combination of the benzo-dioxin ring and the propanol group.
Reactivity: Distinct reactivity patterns due to the specific arrangement of functional groups.
Applications: Broader range of applications in various fields compared to similar compounds.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9,13H,4-6,8H2,1H3 |
InChI Key |
HYGSFFHBBPUWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)CO |
Origin of Product |
United States |
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